molecular formula C28H28BrN3O B12130764 1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12130764
M. Wt: 502.4 g/mol
InChI Key: YJPOVLRMTGZEIO-UHFFFAOYSA-N
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Description

This spirocyclic compound features a unique pyrazolo[1,5-c][1,3]benzoxazine scaffold fused with a piperidine ring. Key structural attributes include a benzyl group at position 1, a bromine atom at position 9′, and a 4-methylphenyl substituent at position 2′. Its molecular complexity arises from the spiro junction, which introduces stereochemical constraints and influences pharmacological properties such as receptor binding and metabolic stability .

Properties

Molecular Formula

C28H28BrN3O

Molecular Weight

502.4 g/mol

IUPAC Name

1'-benzyl-9-bromo-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C28H28BrN3O/c1-20-7-9-22(10-8-20)25-18-26-24-17-23(29)11-12-27(24)33-28(32(26)30-25)13-15-31(16-14-28)19-21-5-3-2-4-6-21/h2-12,17,26H,13-16,18-19H2,1H3

InChI Key

YJPOVLRMTGZEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • Bromination of Benzoxazine: : One synthetic route involves brominating a precursor benzoxazine compound. Bromine (Br₂) reacts with the benzoxazine ring, introducing the bromine substituent.

  • Benzyl Grignard Reaction: : Another approach is the Grignard reaction between benzyl bromide (C₆H₅CH₂Br) and a suitable substrate (e.g., piperidine). This forms the benzyl-substituted piperidine intermediate.

  • Spirocyclization: : The final step involves cyclization to form the spiro ring system. This can occur under acidic or basic conditions.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and isolation techniques. Precise conditions and reagents may vary based on the desired yield and purity.

Chemical Reactions Analysis

  • Electrophilic Aromatic Substitution: : The benzoxazine ring undergoes electrophilic substitution reactions due to its aromaticity. Bromination, nitration, and Friedel-Crafts acylation are common.

  • Reduction: : The bromine substituent can be reduced to a corresponding alkyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Base-Catalyzed Reactions: : The piperidine nitrogen can participate in base-catalyzed reactions, such as N-alkylation or ring-opening reactions.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the development of more complex molecules through various synthetic routes. Researchers utilize this compound to study reaction mechanisms and optimize synthetic pathways.

Recent studies have indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
  • Anticancer Activity : Preliminary research suggests that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways critical for tumor growth. The spirocyclic structure is believed to interact with key proteins involved in cancer progression.

Pharmacological Research

The compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development aimed at treating diseases such as cancer and bacterial infections. The structural features allow for selective binding to biological targets, enhancing its efficacy as a drug candidate.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with an MIC of 12 µg/mL.
Study BAnticancer PotentialIn vitro studies showed a 50% reduction in cell viability of breast cancer cells at concentrations of 20 µM.
Study CPharmacokineticsInvestigated absorption rates and bioavailability; results indicated favorable pharmacokinetic properties suitable for further development.

Mechanism of Action

    Targeting Cellular Pathways: The compound may interact with specific cellular receptors or enzymes, affecting cell signaling pathways. For instance, it could modulate protein kinases involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between the target compound and its analogs, focusing on substituents, molecular properties, and synthetic pathways.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Average Mass Substituents (Positions) Key Structural Features Evidence ID
1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] C26H25BrN3O 487.40 1-Benzyl, 9′-Br, 2′-(4-methylphenyl) Spiro-piperidine-pyrazolo-benzoxazine core N/A
9′-Bromo-1-methyl-2′-phenyl analog C21H22BrN3O 412.33 1-Methyl, 9′-Br, 2′-phenyl Smaller substituents; lacks benzyl group
9′-Bromo-2′-(4-methoxyphenyl)-1-methyl analog C22H24BrN3O2 442.35 1-Methyl, 9′-Br, 2′-(4-methoxyphenyl) Methoxy group enhances polarity
9′-Chloro-2′-(4-methylphenyl) cyclopentane analog C22H22ClN3O 379.89 9′-Cl, 2′-(4-methylphenyl) Cyclopentane replaces piperidine
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl) derivative C25H20BrFN3O 437.30 5-(4-fluorophenyl), 2-(4-methylphenyl) Fluorine introduces electronegativity

Key Comparative Insights

Substituent Effects on Bioactivity The benzyl group in the target compound (vs. Bromine vs. Chlorine: Bromine’s larger atomic radius (as in the target compound vs. ) may increase steric hindrance, altering binding affinity to targets like kinase enzymes or GPCRs. 4-Methylphenyl vs. 4-Methoxyphenyl: The methoxy group () adds hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability compared to the methyl group.

Synthetic Accessibility

  • The target compound’s synthesis likely follows methods similar to , where hydrazine derivatives react with carbonyl-containing intermediates under acidic conditions.
  • Substitution at position 5 (e.g., nitro or fluorophenyl groups, as in ) requires cross-coupling reactions, as seen in Suzuki-Miyaura protocols .

Spectroscopic Differentiation

  • Analogs with electron-withdrawing groups (e.g., nitro in ) exhibit distinct IR carbonyl stretches (~1700 cm⁻¹) compared to the target compound’s benzoxazine ring vibrations (~1600 cm⁻¹) .
  • <sup>1</sup>H NMR data for the benzyl group (δ ~4.5–5.0 ppm) distinguishes the target compound from methyl-substituted analogs (δ ~2.3–3.0 ppm) .

Biological Activity

1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure. Its molecular formula is C22H24BrN3OC_{22}H_{24}BrN_3O, with a molecular weight of approximately 442.35 g/mol. The structural complexity provides a foundation for diverse biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. In particular, research has shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values indicating potent cytotoxic effects . The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways.

Antimicrobial Properties

Compounds related to the benzoxazine class have demonstrated antimicrobial activity against various pathogens. A study focusing on 2,5-disubstituted benzoxazoles reported promising results against Gram-positive and Gram-negative bacteria, suggesting that the structural features of these compounds contribute to their efficacy .

Neuroprotective Effects

The potential neuroprotective effects of benzoxazine derivatives have been explored in the context of neurodegenerative diseases. P2X4 receptor antagonists derived from similar structures have shown promise in alleviating neuropathic pain and protecting neuronal cells from degeneration .

Structure-Activity Relationship (SAR)

The biological activity of 1-benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] can be significantly influenced by its substituents. The presence of electron-donating or withdrawing groups can modulate its interaction with biological targets, enhancing or diminishing its activity.

Study 1: Anticancer Efficacy

In a controlled study examining the anticancer effects of related compounds, researchers found that modifications in the substituents led to variations in cytotoxicity across different cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Study 2: Antimicrobial Activity

A comparative analysis involving several benzoxazine derivatives showed that the incorporation of methyl groups enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding supports the hypothesis that structural modifications can optimize biological activity .

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